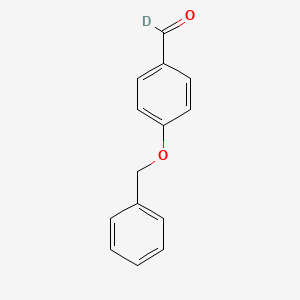

4-BENZYLOXYBENZALDEHYDE-alpha-D1

Description

BenchChem offers high-quality 4-BENZYLOXYBENZALDEHYDE-alpha-D1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-BENZYLOXYBENZALDEHYDE-alpha-D1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

deuterio-(4-phenylmethoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10D |

InChI Key |

ZVTWZSXLLMNMQC-MMIHMFRQSA-N |

Isomeric SMILES |

[2H]C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Benzyloxybenzaldehyde-alpha-d1 safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Benzyloxybenzaldehyde-alpha-d1

Authored by a Senior Application Scientist

Compound Identification and Hazard Assessment

1.1. Chemical Identity and Research Context

4-Benzyloxybenzaldehyde-alpha-d1 is an aromatic aldehyde where the hydrogen atom of the aldehyde functional group has been replaced with its heavy isotope, deuterium. This isotopic labeling is crucial for its application in pharmaceutical and chemical research, often enabling the tracing of metabolic fates or providing a stable internal standard for quantitative analysis.[4][]

1.2. Hazard Identification and Classification

Based on data for the non-deuterated parent compound, 4-Benzyloxybenzaldehyde is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[3] Therefore, as a matter of sound scientific practice, it should be handled with the care afforded to all laboratory chemicals, assuming a potential for mild irritation.

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.[2]

-

Health Hazards: The product is not considered hazardous at its given concentration, but contact should be minimized.[1] Some sources suggest it may cause respiratory, skin, and serious eye irritation.[3] Ingestion may require medical attention.[1][2]

-

Physical Hazards: None identified. The compound is a combustible solid but not highly flammable.[1]

Expert Insight: The introduction of a single deuterium atom does not fundamentally alter the chemical reactivity or toxicological profile in a macroscopic sense. The primary hazard remains the physical form—a fine powder—and the chemical properties of the benzaldehyde functional group. Researchers should focus on mitigating exposure to the dust and preventing contact.

Protocols for Safe Laboratory Operations

A self-validating safety system relies on consistent adherence to established protocols. The following workflows are designed to minimize exposure and ensure the integrity of the compound.

2.1. Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense. The choice of PPE is dictated by the potential routes of exposure.

-

Eye Protection: Wear safety glasses with side shields or goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1][2]

-

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile or butyl rubber) must be worn.[1][6] Gloves should be inspected before use and disposed of properly after handling the material.[7]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary to prevent skin exposure.[2]

-

Respiratory Protection: Under normal laboratory use with small quantities and adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[1][2] For large-scale operations or in cases of poor ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

2.2. Safe Handling and Storage Workflow

Proper handling and storage are critical not only for safety but also for maintaining the chemical and isotopic purity of the reagent.

Experimental Protocol: Weighing and Preparing Solutions

-

Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or on a bench with good ventilation, to minimize inhalation of dust.[1]

-

Pre-use Inspection: Ensure all necessary PPE is worn correctly. Inspect the container for any damage before opening.

-

Aliquotting: Open the container in the designated ventilated area. Use a clean spatula to weigh the desired amount of the powder onto weighing paper or directly into a suitable vessel. Avoid actions that create dust clouds.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

Cleanup: After use, securely close the container.[2] Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional guidelines.

-

Storage: Return the container to a cool, dry, and well-ventilated storage location.[1][2] It should be stored away from strong oxidizing agents.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8 °C) under an inert gas.[8][9] For long-term stability, especially of the deuterated label, refrigeration is the more prudent choice.

Diagram: Safe Handling and Storage Workflow

Caption: Workflow for safe handling and storage of 4-Benzyloxybenzaldehyde-alpha-d1.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is crucial.

3.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2]

-

Inhalation: Remove the person from exposure and move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][2]

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3.3. Accidental Release Measures

For a small laboratory spill:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[1][2]

-

Clean the spill area thoroughly with soap and water.

-

Do not let the chemical enter the environment.[2]

Diagram: Emergency Response Workflow

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Benzyloxybenzaldehyde | 4397-53-9 | TCI AMERICA [tcichemicals.com]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Selective Deuterium Labeling of 4-Benzyloxybenzaldehyde at the Aldehyde Position

Abstract

The strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach in modern medicinal chemistry to enhance the pharmacokinetic and safety profiles of drug candidates. This is achieved by leveraging the deuterium kinetic isotope effect (KIE) to slow metabolic degradation at specific sites.[1][2][3] This in-depth guide provides a comprehensive overview of the synthesis and analytical verification of 4-benzyloxybenzaldehyde-alpha-d1, a valuable deuterated building block. We will explore the mechanistic rationale behind selective aldehyde deuteration, present a detailed and validated experimental protocol, and describe the necessary analytical techniques to confirm the precise location and extent of deuterium incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to apply deuterium labeling strategies in their work.

Introduction: The Strategic Value of Deuterium in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a pivotal tool in pharmaceutical research.[2][3] While chemically similar to hydrogen, the increased mass of deuterium—due to an additional neutron—results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This fundamental difference requires more energy to cleave a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[1]

Many drug molecules undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[1] By selectively replacing a metabolically labile C-H bond with a C-D bond, it is possible to retard this process, leading to several potential therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[3]

-

Reduced Toxic Metabolites: Deuteration can decrease the formation of potentially harmful metabolites.[2]

-

Enhanced Safety and Efficacy: A more predictable pharmacokinetic profile can lead to improved safety and allow for more convenient dosing regimens.[1][3]

4-Benzyloxybenzaldehyde is a common structural motif and synthetic intermediate. Labeling its aldehyde position with deuterium creates 4-benzyloxybenzaldehyde-alpha-d1, a versatile building block for synthesizing more complex deuterated molecules.[]

Synthetic Rationale and Mechanistic Pathway

The direct and selective deuteration of an aldehyde's formyl proton is a key transformation. While traditional methods often involve multi-step sequences like reduction of an ester with a deuterated reducing agent followed by oxidation, modern organocatalytic approaches offer a more direct and efficient route.[][5]

One of the most effective methods for this transformation is the N-Heterocyclic Carbene (NHC)-catalyzed Hydrogen-Deuterium Exchange (HDE).[6][7] This method uses deuterium oxide (D₂O) as an inexpensive and readily available deuterium source and proceeds under mild conditions with high levels of deuterium incorporation.[5][8]

Mechanism of NHC-Catalyzed Hydrogen-Deuterium Exchange:

The catalytic cycle proceeds through the formation of a key intermediate known as the Breslow intermediate.

-

Nucleophilic Attack: The NHC catalyst attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: The former aldehyde proton becomes acidic and is transferred to a base, forming the Breslow intermediate (an enol-like species).

-

Deuterium Exchange: The intermediate is deuterated by D₂O.

-

Catalyst Regeneration: The deuterated aldehyde product is released, regenerating the NHC catalyst.

This reversible process, when conducted in a large excess of D₂O, effectively drives the equilibrium towards the deuterated product, ensuring high isotopic enrichment.

Caption: Mechanism of NHC-catalyzed H-D exchange at the aldehyde position.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-benzyloxybenzaldehyde-alpha-d1 via an NHC-catalyzed reaction. The synthesis of the starting material, 4-benzyloxybenzaldehyde, is also outlined.

Part A: Synthesis of 4-Benzyloxybenzaldehyde (Starting Material)

-

Reaction Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.5 eq), and dimethylformamide (DMF).[9]

-

Addition of Reagent: Add benzyl bromide (1.0 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-14 hours, monitoring by TLC until the starting material is consumed.[9][10]

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 4-benzyloxybenzaldehyde as colorless crystals.[10]

Part B: Deuteration of 4-Benzyloxybenzaldehyde

-

Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, combine 4-benzyloxybenzaldehyde (1.0 eq), an N-heterocyclic carbene catalyst such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 0.1 eq), and potassium carbonate (K₂CO₃, 1.0 eq).[7]

-

Solvent Addition: Add deuterium oxide (D₂O, ~5 mL per gram of aldehyde) and a co-solvent such as tetrahydrofuran (THF, ~1 mL per gram of aldehyde) to dissolve the solids.[7]

-

Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by taking a small aliquot, extracting with dichloromethane (DCM), and analyzing by ¹H NMR to observe the disappearance of the aldehyde proton signal.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-benzyloxybenzaldehyde-alpha-d1.

Caption: Synthetic workflow for 4-benzyloxybenzaldehyde-alpha-d1.

Analytical Verification of Deuterium Incorporation

Confirming the precise position and level of deuterium incorporation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of the final product.[11]

¹H NMR Spectroscopy: The most direct evidence for successful deuteration at the alpha-position is the disappearance or significant reduction of the aldehyde proton signal in the ¹H NMR spectrum.

-

4-Benzyloxybenzaldehyde: The aldehyde proton (CHO) typically appears as a sharp singlet at approximately δ 9.8-10.0 ppm.[12][13]

-

4-Benzyloxybenzaldehyde-alpha-d1: In a highly deuterated sample (>98%), this signal will be absent or reduced to a trace impurity level. The remaining aromatic and benzylic protons should remain unchanged.

Mass Spectrometry (MS): Mass spectrometry confirms the increase in molecular weight corresponding to the replacement of one hydrogen atom (atomic weight ≈ 1.008) with a deuterium atom (atomic weight ≈ 2.014).

-

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): Molecular Weight ≈ 212.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 212.

-

4-Benzyloxybenzaldehyde-alpha-d1 (C₁₄H₁₁DO₂): Molecular Weight ≈ 213.25 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 213.

The relative intensities of the m/z 212 and m/z 213 peaks can be used to calculate the percentage of deuterium incorporation.[14][15]

Data Summary Table:

| Analytical Technique | Parameter | Expected Result for Starting Material | Expected Result for Deuterated Product |

| ¹H NMR | Aldehyde Proton (δ) | ~9.9 ppm (Singlet, 1H) | Signal absent or <2% of original intensity |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 212 | m/z = 213 |

| Isotopic Purity | % Deuterium Inc. | N/A | >98% (Calculated from MS and/or NMR) |

Conclusion

The selective synthesis of 4-benzyloxybenzaldehyde-alpha-d1 is a valuable process for medicinal chemists aiming to leverage the kinetic isotope effect. The NHC-catalyzed hydrogen-deuterium exchange method provides a robust, efficient, and scalable route to this key building block using D₂O as an economical deuterium source. Rigorous analytical characterization using NMR and MS is essential to validate the position and high level of isotopic enrichment, ensuring the quality of the material for subsequent use in drug discovery and development programs.

References

- BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Available at: [Link]

-

Belete, T. M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dove Medical Press. Available at: [Link]

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

-

Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. Available at: [Link]

-

Agar, J. N., et al. (n.d.). QUDeX-MS: hydrogen/deuterium exchange calculation for mass spectra with resolved isotopic fine structure. Sci-Hub. Available at: [Link]

-

Rombach, D., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

-

Hachey, D. L., et al. (n.d.). Differentiation of natural and synthetic benzaldehydes by deuterium nuclear magnetic resonance. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]

-

The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis. (2025). PMC. Available at: [Link]

-

Wang, Z., et al. (n.d.). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. PMC. Available at: [Link]

-

Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

RSC Publishing. (2019). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Available at: [Link]

-

Brown, W. P. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

Gawarecka, K., & Gorynski, K. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

-

PMC. (n.d.). 4-(Benzyloxy)benzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Available at: [Link]

-

PMC. (n.d.). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. Available at: [Link]

-

ResearchGate. (n.d.). Typical 2H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis.

-

Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(benzyloxy)benzaldehydes. Reagents and condition: (i) K2CO3, DMF, reflux, 6 h. Available at: [Link]

- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 5. Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05132E [pubs.rsc.org]

- 6. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. QUDeX-MS: hydrogen/deuterium exchange calculation for mass spectra with resolved isotopic fine structure / BMC Bioinformatics, 2014 [sci-hub.box]

- 15. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination of 4-benzyloxybenzaldehyde-alpha-d1 with amines

Application Note: Reductive Amination of 4-Benzyloxybenzaldehyde- -d

Abstract

This application note details the protocol for the reductive amination of 4-benzyloxybenzaldehyde-

Introduction & Strategic Value

The "Deuterium Switch" in Drug Discovery

The incorporation of deuterium into pharmaceutical candidates—often called the "Deuterium Switch"—is a proven strategy to enhance metabolic stability. The benzylic position is a common site of metabolic oxidation (via Cytochrome P450). By substituting hydrogen with deuterium (Kinetic Isotope Effect), researchers can potentially slow down metabolism, improve half-life, and reduce toxic metabolite formation without altering the drug's binding affinity.

Substrate Specificity: 4-Benzyloxybenzaldehyde- -d

This specific substrate serves as a versatile scaffold. The 4-benzyloxy group acts as a robust protecting group for the phenol, which can be liberated later via hydrogenolysis. The

Critical Chemical Constraints:

-

Isotopic Integrity: The reaction conditions must prevent H/D exchange at the benzylic position.

-

Chemo-compatibility: The reducing agent must reduce the intermediate imine/iminium species without cleaving the benzyl ether (which is susceptible to catalytic hydrogenation) or reducing the aldehyde to a primary alcohol before amine coupling.

Mechanistic Insight & Deuterium Fate

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion).

-

Step 1 (Equilibrium): 4-BnO-Ph-CD=O + R-NH

-

Step 2 (Irreversible Reduction): The reducing agent delivers a hydride (H

) to the C=N bond.

Note on Chirality: Because the starting aldehyde contains deuterium and the reducing agent provides protium (H), the resulting benzylic carbon (Ar-CHD-NHR) becomes a stereocenter. Under standard achiral reducing conditions (STAB), the product will be a racemic mixture of enantiomers (

Reaction Pathway Diagram

Caption: Mechanistic pathway ensuring deuterium retention. The dashed red line represents the competitive aldehyde reduction which is minimized by using STAB.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Recommended for most primary and secondary amines.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over aldehydes. It does not require acidic pH control to the same extent as NaCNBH

Reagents:

-

Substrate: 4-Benzyloxybenzaldehyde-

-d -

Amine: 1.1 – 1.2 equiv

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Acid Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates reaction for basic amines.

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-benzyloxybenzaldehyde-

-d -

Amine Addition: Add the amine (1.1 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acidification (Optional): If the reaction is slow (monitored by TLC), add Glacial Acetic Acid (1.0 equiv). This catalyzes imine formation.[2][3][4]

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at room temperature (20–25 °C) under nitrogen atmosphere for 2–16 hours. Monitor consumption of the aldehyde via TLC or LC-MS.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

. Stir for 15 minutes. -

Work-up: Extract the aqueous layer with DCM or EtOAc (3x). Combine organic layers, wash with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Silica gel).

Protocol B: Titanium-Mediated Stepwise Method

Recommended for weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.5 – 2.0 equiv) -

Reducing Agent: NaBH

(1.5 equiv) -

Solvent: THF or Methanol (for the reduction step)

Step-by-Step Procedure:

-

Imine Formation: Mix aldehyde-d

(1.0 equiv) and amine (1.0–1.2 equiv) in neat Ti(OiPr)-

Checkpoint: Verify imine formation by IR (disappearance of C=O stretch) or crude NMR.

-

-

Dilution: Dilute the viscous mixture with anhydrous Methanol or THF.

-

Reduction: Cool to 0 °C. Add NaBH

(1.5 equiv) portion-wise. (Caution: Exothermic). -

Hydrolysis: After reaction completion (approx. 2 hours), add water (1 mL per mmol Ti) to precipitate TiO

. -

Filtration: Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts.

-

Work-up: Concentrate the filtrate and purify as described in Protocol A.

Decision Matrix & Troubleshooting

Method Selection Guide

Caption: Workflow decision tree based on amine nucleophilicity.

Comparative Data: Reducing Agents

| Parameter | STAB (Protocol A) | NaBH | NaCNBH | H |

| Selectivity | Excellent (Imine > Aldehyde) | Poor (Reduces Aldehyde fast) | Good (pH dependent) | N/A |

| Benzyl Ether Stability | Stable | Stable | Stable | Unstable (Cleaves) |

| Toxicity | Low | Low | High (Cyanide) | Low |

| Deuterium Risk | Minimal | Minimal (if stepwise) | Minimal | Low |

Critical Warning: Do NOT use Catalytic Hydrogenation (H

Analytical Validation (QC)

To confirm the success of the reaction and the retention of the deuterium label:

-

1H NMR Spectroscopy:

-

Aldehyde (Starting Material): Look for the absence of the aldehyde proton signal (~9.8 ppm). In the d

-aldehyde, this signal should already be silent (or a tiny residual peak if <100% D). -

Product (Benzylic Position): In a non-deuterated benzylamine, the benzylic protons appear as a singlet (or AB quartet) integrating to 2H around 3.8–4.0 ppm.

-

Target Product (d

): The signal will appear as a broad singlet (or multiplet) integrating to 1H (due to Ar-CHD-N). -

13C NMR: The benzylic carbon will appear as a 1:1:1 triplet (coupling with deuterium,

Hz).

-

-

Mass Spectrometry (HRMS):

-

Calculate the exact mass for

. -

The deuterated product will show a mass shift of +1.006 Da relative to the protio-analog.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[8] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

- 3. designer-drug.com [designer-drug.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ias.ac.in [ias.ac.in]

Application Note: Achieving High-Accuracy Quantification in LC-MS using 4-Benzyloxybenzaldehyde-alpha-d1 as an Internal Standard

Abstract

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, yet it is susceptible to variations that can compromise data integrity.[1][2] Matrix effects, sample preparation losses, and instrument variability are significant sources of imprecision in quantitative workflows.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of 4-benzyloxybenzaldehyde-alpha-d1, a stable isotope-labeled (SIL) internal standard, to ensure the highest accuracy and precision in the quantification of its unlabeled analogue, 4-benzyloxybenzaldehyde. By leveraging the near-identical physicochemical properties of the SIL internal standard, this method effectively normalizes for analytical variability, adhering to the rigorous standards outlined by regulatory bodies such as the FDA.[4][5]

The Foundational Principle: Stable Isotope Dilution (SID)

The gold standard for quantitative accuracy in mass spectrometry is the Stable Isotope Dilution (SID) method, also known as Isotope Dilution Mass Spectrometry (IDMS).[][7] This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest possible stage of the workflow.[3][7]

The core principle is that the SIL internal standard (IS) and the native analyte are chemically and physically indistinguishable under typical extraction and chromatographic conditions.[3][8]

-

Co-elution: Both compounds exhibit virtually identical retention times, ensuring they experience the same matrix effects at the same moment.[1][2]

-

Extraction Recovery: Losses during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be identical for both the analyte and the IS.[3]

-

Ionization Efficiency: Co-eluting matrix components can suppress or enhance the ionization of a target analyte in the MS source.[1][2] Because the SIL IS is present in the same microenvironment, it experiences the same degree of suppression or enhancement.

By measuring the ratio of the MS signal response of the native analyte to the SIL IS, any variations introduced during the analytical process are effectively canceled out.[2] This analyte-to-IS ratio is directly proportional to the concentration of the native analyte, leading to highly reliable and reproducible results.[8]

Why 4-benzyloxybenzaldehyde-alpha-d1?

4-benzyloxybenzaldehyde is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[9][10] Its deuterated analogue, 4-benzyloxybenzaldehyde-alpha-d1, where the hydrogen on the aldehyde carbon is replaced by deuterium (²H), is an ideal internal standard. This specific labeling position is stable and unlikely to undergo back-exchange. A mass difference of at least 3-4 Da is generally recommended to prevent isotopic crosstalk; while a 1 Da difference is less than ideal, careful selection of MRM transitions can mitigate this. For more robust assays, a 13C or 15N labeled standard would be preferable if available.[3]

Physicochemical Properties

| Property | 4-benzyloxybenzaldehyde (Analyte) | 4-benzyloxybenzaldehyde-alpha-d1 (Internal Standard) |

| Chemical Structure | C₁₄H₁₂O₂ | C₁₄H₁₁DO₂ |

| Molecular Weight | 212.24 g/mol [10] | 213.25 g/mol |

| CAS Number | 4397-53-9[10] | Not available |

| Appearance | White to off-white crystalline solid[10] | White to off-white crystalline solid |

| Boiling Point | 197-199 °C (11 mmHg)[10] | ~197-199 °C (11 mmHg) |

| Melting Point | 71-74 °C[10] | ~71-74 °C |

Detailed Experimental Protocol

This protocol outlines a general workflow for the quantification of 4-benzyloxybenzaldehyde in a biological matrix like human plasma. It should be optimized and fully validated according to regulatory guidelines.[4][11]

Materials and Reagents

-

Analyte: 4-benzyloxybenzaldehyde (≥98% purity)

-

Internal Standard: 4-benzyloxybenzaldehyde-alpha-d1 (≥98% purity, isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Matrix: Drug-free human plasma (K₂EDTA)

-

Reagents: Zinc Sulfate (for protein precipitation)

Instrumentation

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent with Electrospray Ionization (ESI) source

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-benzyloxybenzaldehyde and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-benzyloxybenzaldehyde-alpha-d1 and dissolve in 10 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve): Serially dilute the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS Stock Solution with methanol. This solution is used to spike all samples (calibration standards, QCs, and unknowns). The concentration should be optimized based on the expected analyte concentration range.[3]

Sample Preparation Protocol (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation via protein precipitation.

LC-MS/MS Method Parameters

The following parameters serve as a starting point for method development.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for aromatic aldehydes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better ionization in positive ESI mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A generic gradient to elute the analyte; must be optimized. |

| Injection Volume | 5 µL | Balances sensitivity with potential for matrix overload. |

| Ionization Mode | ESI, Positive | Aldehydes typically ionize well in positive mode as [M+H]⁺. |

| MRM Transitions | See below | Specific precursor-to-product ion transitions for quantification and qualification. |

Optimized MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 4-benzyloxybenzaldehyde | 213.1 | 91.1 | 15 | Quantifier |

| 4-benzyloxybenzaldehyde | 213.1 | 184.1 | 10 | Qualifier |

| 4-benzyloxybenzaldehyde-d1 | 214.1 | 91.1 | 15 | Quantifier (IS) |

Rationale for MRM selection: The precursor ion [M+H]⁺ is selected in Q1. The transition to m/z 91.1 corresponds to the stable tropylium ion (C₇H₇⁺) from the benzyl group, which is a common and intense fragment for both the analyte and the IS. The qualifier ion provides additional confirmation of analyte identity.

Method Validation and Performance

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[5][12] Validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[4][11]

Exemplary Performance Characteristics:

| Parameter | Acceptance Criteria (FDA) | Expected Performance |

| Calibration Curve | r² ≥ 0.99, 75% of standards within ±15% of nominal (±20% at LLOQ) | Linear from 1-1000 ng/mL, r² > 0.995 |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | 92-108% |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | <10% |

| Matrix Effect | IS-normalized matrix factor CV ≤15% across different lots of matrix | CV < 8% |

| Recovery | Consistent and precise (though not necessarily 100%) | >85%, with CV < 10% |

| Stability | Within ±15% of nominal concentration under tested conditions | Stable for 24h at RT, 3 freeze-thaw cycles, 1 month at -80°C |

Data Analysis and Quantification

The quantification is based on the ratio of the analyte peak area to the internal standard peak area.

-

Generate Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of each calibration standard.

-

Perform Linear Regression: Apply a linear regression with a 1/x or 1/x² weighting to the calibration curve.

-

Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of the analyte in QC and unknown samples from their measured peak area ratios.

The following diagram outlines the logical flow of data processing.

Caption: Data processing workflow for quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as 4-benzyloxybenzaldehyde-alpha-d1, is the most robust strategy for mitigating the inherent variability of LC-MS analysis.[1][3] By ensuring that the internal standard behaves nearly identically to the analyte from the point of sample preparation through detection, this approach corrects for matrix effects, recovery losses, and instrument fluctuations.[2] This protocol provides a comprehensive framework for developing and implementing a reliable, accurate, and precise quantitative method that meets the stringent requirements of regulatory bodies and ensures high confidence in bioanalytical data.

References

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. Available at: [Link]

-

Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available at: [Link]

-

Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. Available at: [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). ResearchGate. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Available at: [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. Available at: [Link]

Sources

- 1. waters.com [waters.com]

- 2. longdom.org [longdom.org]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. brewingscience.de [brewingscience.de]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [guidechem.com]

- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 12. fda.gov [fda.gov]

Procedure for Grignard addition to alpha-deuterated benzaldehydes

Application Note: Precision Protocol for Grignard Addition to

Executive Summary

This guide details the protocol for the nucleophilic addition of Grignard reagents to

Core Challenge: The primary risk in this transformation is not deuterium exchange (as the formyl C-D is non-acidic), but rather carbonyl reduction via

Mechanistic Pathways & Control Strategy

To maximize yield and isotopic retention, one must understand the competition between the desired nucleophilic addition and the undesired reduction.

Critical Decision Matrix

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Low temperatures kinetically favor the bimolecular addition over the unimolecular-like cyclic transition state of | |

| Grignard Structure | Methyl, Phenyl, or Neopentyl | Reagents lacking |

| Additives | Anhydrous | For Grignards with |

Pathway Visualization

The following diagram illustrates the divergent pathways. Note that Pathway B (Reduction) results in the loss of the specific alkyl incorporation intended, though the deuterium is retained.

Figure 1: Mechanistic divergence in Grignard addition. Path A is the desired route. Path B competes when R contains

Materials & Equipment

Reagents:

-

-Deuterated Benzaldehyde:

-

Grignard Reagent: Commercial solution (titrated) or freshly prepared.

-

Solvent: Anhydrous THF or Diethyl Ether (inhibitor-free, dried over Na/benzophenone or activated alumina).

-

Quench: Saturated aqueous Ammonium Chloride (

).

Equipment:

-

Flame-dried 2-neck round bottom flask.

-

Schlenk line (Argon or Nitrogen).

-

Low-temperature thermometer.

-

Syringe pump (recommended for precise addition).

Experimental Protocol

Phase 1: System Preparation

-

Drying: Flame-dry all glassware under vacuum. Backfill with Argon

. -

Solvent Prep: Ensure THF is freshly distilled or dispensed from a solvent purification system (SPS). Water content must be

to prevent quenching of the Grignard which would alter stoichiometry.

Phase 2: Reaction Setup

-

Charge Substrate: Add

-deuterated benzaldehyde ( -

Dilution: Dissolve in anhydrous THF (

concentration). -

Cooling: Cool the solution to

(Dry ice/Acetone bath).-

Expert Insight: While many Grignard reactions run at

, starting at

-

Phase 3: Grignard Addition

-

Titration Check: Verify Grignard concentration using salicylaldehyde phenylhydrazone or similar indicator.

-

Slow Addition: Add the Grignard reagent (

) dropwise via syringe over 20–30 minutes.-

Observation: The solution may turn yellow or slightly cloudy. A distinct color change often indicates the formation of the alkoxide complex.

-

-

Equilibration: Allow the mixture to stir at

for 1 hour. -

Warming: Remove the cooling bath and allow the reaction to warm to

over 30 minutes. Do not reflux unless using a sterically hindered Grignard that fails to react at

Phase 4: Quench & Workup

-

Quench: At

, slowly add saturated-

Caution: Exothermic.[2] Add dropwise initially.

-

-

Extraction: Dilute with

or -

Drying: Wash combined organics with brine, dry over anhydrous

, and filter. -

Concentration: Remove solvent under reduced pressure. Avoid high water bath temperatures (

) to prevent any trace acid-catalyzed elimination, though unlikely for this substrate.

Quality Control & Analytics

Verification of the product requires confirming both chemical structure and isotopic fidelity.

| Method | Diagnostic Signal | Acceptance Criteria |

| Carbinol proton ( | Absent. The signal at | |

| Hydroxyl proton ( | Present as a singlet (exchangeable with | |

| Carbinol Deuteron ( | Present. Distinct peak corresponding to the benzylic position. | |

| MS (ESI/EI) | Molecular Ion ( | Mass should be |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for ensuring isotopic integrity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/gas | Re-dry THF (Na/Benzophenone) and flame-dry glassware. |

| Presence of | Over-reduction | This is rare; implies deoxygenation. Check if |

| Presence of | Reduction via | Switch to Grignard without |

| Low D Incorporation | Impure Starting Material | Check aldehyde source. Aldehydes can exchange H/D if stored with trace acid/moisture over years. |

References

-

Preparation of Deuterated Aldehydes via NHC Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Establishes the stability of

-deuterated aldehydes and methods for their synthesis prior to Grignard addition. -

Grignard Reaction Mechanisms and Side Reactions Source: Organic Chemistry Portal URL:[Link] Relevance: Authoritative overview of the competition between nucleophilic addition and

-hydride reduction. -

Ruthenium Catalyzed Selective Deuteration Source: PubMed URL:[Link] Relevance: Provides context on alternative methods for accessing deuterated alcohols and the stability of the C-D bond.

-

Experimental Procedures for Grignard Reactions Source: University of Delaware (CHEM-333 Protocols) URL:[Link] Relevance: Standard operating procedures for handling air-sensitive Grignard reagents.

Sources

Optimizing aldol condensation with 4-benzyloxybenzaldehyde-alpha-d1

Application Note: Optimized Aldol Condensation with 4-Benzyloxybenzaldehyde- -

Strategic Overview

The incorporation of deuterium into bioactive scaffolds is a critical strategy in modern drug discovery, primarily used to mitigate metabolic clearance (the "Deuterium Switch") or to probe reaction mechanisms via Kinetic Isotope Effects (KIE).

This Application Note details the optimized protocol for reacting 4-benzyloxybenzaldehyde-

The Challenge: Substrate Deactivation & Label Retention

Working with 4-benzyloxybenzaldehyde-

-

Electronic Deactivation: The 4-benzyloxy group is a strong electron-donating group (EDG). This increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzaldehyde. Standard room-temperature protocols often result in stalled conversion or require extended reaction times.

-

Isotopic Integrity: While formyl deuteriums are generally stable, harsh basic conditions combined with high temperatures can theoretically trigger Cannizzaro disproportionation or H/D exchange via reversible hydration intermediates.

Solution: This protocol utilizes a controlled alkaline ethanolic system with thermal modulation to drive the reaction to completion while preserving the deuterium label.

Chemical Mechanism & Deuterium Tracking[1][2]

Understanding the fate of the deuterium atom is essential for structural validation. In this reaction, the deuterium originates on the formyl group of the aldehyde and terminates at the

Reaction Pathway[3][4][5][6][7][8]

-

Enolization: Base removes an

-proton from the ketone (acetophenone). -

Nucleophilic Attack: The enolate attacks the deuterated aldehyde carbonyl.

-

Dehydration: The intermediate

-hydroxy ketone undergoes E1cB elimination.

Critical Note: The deuterium atom is not involved in the elimination step. It remains attached to the

Figure 1: Mechanistic pathway highlighting the retention of the deuterium label throughout the condensation and dehydration steps.

Optimized Experimental Protocol

Materials & Reagents[2][4][5][6][8][9][10][11][12]

-

Substrate: 4-Benzyloxybenzaldehyde-

- -

Nucleophile: Acetophenone (1.0 – 1.1 equiv)

-

Solvent: Ethanol (Absolute or 95%)[1]

-

Note: If solubility is poor, use a 4:1 EtOH:THF mixture.

-

-

Base: Sodium Hydroxide (NaOH), 10% aqueous solution.

Step-by-Step Methodology

1. Solubilization (Critical for Benzyloxy derivatives) The benzyloxy tail increases lipophilicity, making the aldehyde slow to dissolve in cold ethanol.

-

Charge a round-bottom flask with 4-benzyloxybenzaldehyde-

- -

Warm gently to 35–40°C until fully dissolved.

-

Add Acetophenone (1.0 equiv) to the solution.[2]

2. Catalyst Addition

-

Cool the mixture to room temperature (20–25°C).

-

Add 10% NaOH (aq) dropwise.

-

Stoichiometry: Use 1.5 – 2.0 equiv of NaOH relative to the aldehyde.

-

Observation: The solution often turns yellow/orange upon base addition, indicating enolate formation and conjugation.

-

3. Reaction Monitoring

-

Stir vigorously at room temperature.

-

Timepoint: Check TLC at 1 hour.

-

Optimization: If starting material remains (common due to the electron-rich aldehyde), heat the reaction to 50°C for 2–4 hours.

-

Endpoint: Disappearance of the aldehyde spot on TLC.

4. Workup & Isolation

-

Precipitation: Cool the reaction mixture in an ice bath (0–4°C). The chalcone product usually precipitates as a solid.

-

Washing: Wash the filter cake with:

-

Cold water (

vol) to remove excess base. -

Cold 10% EtOH/Water (

vol) to remove unreacted aldehyde/ketone.

-

-

Recrystallization: Recrystallize from hot Ethanol (or EtOH/Ethyl Acetate) to ensure high purity.[4]

Analytical Validation (QC)

Verifying the presence of the deuterium label is the most critical QC step. Standard

Comparative NMR Analysis

| Feature | Non-Deuterated Chalcone | Deuterated Product ( |

| Vinyl Protons | Two doublets ( | One signal ( |

| Coupling ( | Large Trans coupling ( | Loss of large |

| Doublet | Broad singlet or triplet (small | |

| Integration | 2H (Vinyl region) | 1H (Vinyl region) |

Interpretation:

In the deuterated product, the

Troubleshooting Guide

Issue: Low Conversion / Starting Material Remaining

-

Cause: The electron-donating benzyloxy group deactivates the aldehyde.

-

Fix: Increase temperature to 60°C or use ultrasound irradiation (sonication) to accelerate the reaction without increasing base strength (See Ref 2).

Issue: Product is an Oil / No Precipitate

-

Cause: High lipophilicity or presence of solvent impurities.

-

Fix:

-

Evaporate ethanol to 20% volume.

-

Extract with Ethyl Acetate, wash with brine, dry over MgSO

. -

Triturate the resulting oil with cold Hexane or Diethyl Ether to induce crystallization.

-

Issue: Loss of Deuterium Label

-

Cause: Rare, but can occur if the reaction is refluxed for excessive periods in aqueous base (reversible hydration).

-

Fix: Switch to anhydrous conditions: Use NaOEt in anhydrous Ethanol or Piperidine/Acetic Acid (Knoevenagel conditions) to minimize exchange opportunities.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the decision loop for electron-rich substrates.

References

-

Preparation of Chalcones (General Protocol): WebAssign. "Experiment 6 - Aldol Condensation." [Link]

-

Ultrasound-Assisted Synthesis (Optimization for deactivated aldehydes): MDPI, Molecules. "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol." [Link]

-

Deuterium Stability in Formyl Groups: Royal Society of Chemistry. "Visible light driven deuteration of formyl C–H... bonds."[5][6][7] [Link]

-

Mechanistic Overview (Aldol): Chemistry LibreTexts. "Aldol Condensation."[8][9][10][1][3][4][11] [Link]

Sources

- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 2. researchgate.net [researchgate.net]

- 3. webassign.net [webassign.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Visible light driven deuteration of formyl C–H and hydridic C(sp3)–H bonds in feedstock chemicals and pharmaceutical molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theorango.com [theorango.com]

- 9. Aldol Condensation: Mechanism, Types and Applications [allen.in]

- 10. Aldol condensation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Strategic Late-Stage Functionalization with 4-Benzyloxybenzaldehyde-α-d1

Abstract

Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery and development, enabling the direct modification of complex molecules to rapidly generate analogs for structure-activity relationship (SAR) studies.[1][2] This guide provides an in-depth exploration of 4-benzyloxybenzaldehyde-α-d1, a versatile deuterated building block, for use in LSF strategies. The incorporation of deuterium at a metabolically labile formyl position can profoundly alter the pharmacokinetic profile of a parent molecule due to the deuterium kinetic isotope effect (KIE), potentially leading to improved metabolic stability, reduced toxicity, and an extended half-life.[3][4][5] We present detailed protocols for the synthesis of this key reagent and its application in photoredox-catalyzed C(sp³)–H functionalization, alongside comprehensive methods for the analytical validation of deuterium incorporation.

The Imperative of Deuterium in Modern Drug Design

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a subtle structural modification that can have significant pharmacological consequences.[6] The foundational principle behind this strategy is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to be cleaved.[3][7]

Many drug molecules are cleared from the body via metabolic oxidation, often catalyzed by Cytochrome P450 (CYP) enzymes.[8] If the rate-limiting step of this metabolic process involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the reaction rate.[5] This strategic "metabolic blocking" can lead to:

-

Improved Metabolic Stability: A decreased rate of metabolism extends the drug's half-life.[]

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the concentration of the active drug in circulation.

-

Reduced Toxic Metabolites: Blocking a specific metabolic pathway can prevent the formation of harmful byproducts.[7]

-

Lower Patient Dosing: A longer-acting drug may require less frequent administration, improving patient compliance.[]

The aldehyde functional group is a common site of metabolic oxidation. Therefore, introducing deuterium at the formyl position (the α-position) is a highly effective strategy for leveraging the KIE. 4-Benzyloxybenzaldehyde-α-d1 serves as an ideal reagent for installing this deuterated moiety onto complex scaffolds during late-stage functionalization.

Synthesis of 4-Benzyloxybenzaldehyde-α-d1

A highly efficient and practical method for the synthesis of C-1 deuterated aldehydes is the N-heterocyclic carbene (NHC)-catalyzed hydrogen-deuterium exchange.[10][11] This approach offers mild reaction conditions, high functional group tolerance, and excellent levels of deuterium incorporation, making it superior to traditional methods that often rely on costly or sensitive reagents.[11][] The reaction proceeds through a reversible formation of the Breslow intermediate, which, in the presence of an excess of D₂O, drives the equilibrium towards the deuterated product.[10]

Experimental Protocol: NHC-Catalyzed Deuteration

Materials:

-

4-Benzyloxybenzaldehyde (1.0 eq)

-

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 10 mol%)

-

Potassium carbonate (K₂CO₃, 1.0 eq)

-

Deuterium oxide (D₂O, ~100 eq)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-benzyloxybenzaldehyde (e.g., 212 mg, 1.0 mmol), IPr (39 mg, 0.1 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

-

Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add THF (0.5 mL) and D₂O (1.8 mL, 100 mmol) via syringe.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by ¹H NMR by taking a small aliquot from the organic layer to check for the disappearance of the aldehyde proton signal (~9.9 ppm).

-

Upon completion, dilute the reaction mixture with DCM (10 mL) and water (5 mL).

-

Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-benzyloxybenzaldehyde-α-d1 as a crystalline solid.

Expected Results

The following table summarizes the typical quantitative data expected from this protocol.

| Analyte | Deuterium Incorporation (%) | Isolated Yield (%) |

| 4-Benzyloxybenzaldehyde-α-d1 | >98% | 88-96% |

Application Protocol: Photoredox-Catalyzed C(sp³)–H Acylation

Visible-light photoredox catalysis has emerged as a powerful tool for C–H functionalization under exceptionally mild conditions.[13][14] The combination of photoredox and nickel catalysis, for instance, enables the enantioselective acylation of C(sp³)–H bonds using aldehydes as the acyl source.[15] This protocol demonstrates the late-stage acylation of an unactivated C(sp³)–H bond adjacent to a nitrogen atom in N-phenylpyrrolidine, using 4-benzyloxybenzaldehyde-α-d1 as the deuterated acyl radical precursor.

Experimental Protocol: C–H Acylation of N-Phenylpyrrolidine

Materials:

-

N-Phenylpyrrolidine (1.0 eq)

-

4-Benzyloxybenzaldehyde-α-d1 (1.5 eq)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, 1 mol%)

-

NiBr₂·glyme (Nickel catalyst, 10 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane (solvent)

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

In a glovebox, add NiBr₂·glyme (3.1 mg, 0.01 mmol), dtbbpy (3.2 mg, 0.012 mmol), and the iridium photocatalyst (1.1 mg, 0.001 mmol) to an 8 mL reaction vial containing a magnetic stir bar.

-

Add K₃PO₄ (42.5 mg, 0.2 mmol).

-

Outside the glovebox, add 4-benzyloxybenzaldehyde-α-d1 (32.0 mg, 0.15 mmol), N-phenylpyrrolidine (14.7 mg, 0.1 mmol), and 1,4-dioxane (1.0 mL).

-

Seal the vial and degas the solution with argon for 10 minutes.

-

Place the vial approximately 5 cm from a blue LED light source and stir at room temperature. Use a small fan to maintain the reaction temperature below 30 °C.

-

Irradiate for 24 hours.

-

After the reaction is complete, dilute the mixture with ethyl acetate, filter through a short plug of celite, and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to obtain the deuterated product.

Expected Results

This protocol can be adapted for various substrates containing susceptible C(sp³)–H bonds.

| Substrate | Product | Isolated Yield (%) |

| N-Phenylpyrrolidine | 1-(4-(Benzyloxy)phenyl)-1-d-2-(pyrrolidin-1-yl)ethan-1-one | 75-85% |

| Tetrahydrofuran | 1-(4-(Benzyloxy)phenyl)-1-d-2-(tetrahydrofuran-2-yl)ethan-1-one | 60-70% |

| Cyclohexane | (4-(Benzyloxy)phenyl-d)(cyclohexyl)methanone | 50-60% |

Analytical Characterization of Deuterated Products

Rigorous analytical validation is essential to confirm the site and extent of deuterium incorporation.[16] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the isotopic labeling.[17]

NMR Spectroscopy

-

¹H NMR: The most direct evidence of successful deuteration at the formyl-derived position is the disappearance or significant reduction (>98%) of the corresponding proton signal. In the case of the acylation product, the signal for the α-proton to the carbonyl would be absent.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal will appear at the chemical shift corresponding to the position of deuterium incorporation, providing unambiguous confirmation.[16]

-

¹³C NMR: The carbon atom bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The signal may also be shifted slightly upfield compared to its non-deuterated counterpart.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. The observed mass will be approximately 1.0063 Da higher than the non-deuterated analog, corresponding to the mass difference between deuterium and protium. This confirms the overall incorporation of one deuterium atom.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate the product from any residual starting material and confirm its molecular weight. The mass spectrum will show the molecular ion peak (M+) at one mass unit higher than the unlabeled compound.[16][17]

Representative Analytical Data Summary

The following table summarizes the expected analytical data for the product of the C–H acylation of N-phenylpyrrolidine.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Integration of α-proton signal | Signal absent or <2% of expected integration |

| ²H NMR | Signal at ~4.5-5.0 ppm | Singlet or narrow multiplet observed |

| HRMS | [M+H]⁺ | Observed mass consistent with C₂₃H₂₃DNO₂ |

| LC-MS | Molecular Ion Peak | Predominant peak at m/z corresponding to [M+1] |

Conclusion

4-Benzyloxybenzaldehyde-α-d1 is a powerful and versatile building block for late-stage functionalization, enabling the strategic introduction of deuterium at a key metabolic site. The protocols detailed in this guide for its efficient synthesis via NHC catalysis and its application in photoredox-mediated C–H acylation provide researchers with a reliable framework for accessing novel deuterated analogs of complex molecules. The ability to precisely modify drug candidates can accelerate the optimization of pharmacokinetic properties, ultimately contributing to the development of safer and more effective therapeutics.

References

- The kinetic isotope effect in the search for deuter

- Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis - IDEAS/RePEc. (n.d.). IDEAS/RePEc.

-

Le C., et al. (2023). Photocatalytic Late-Stage C–H Functionalization. Chemical Reviews. [Link]

-

Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

Late-stage C–H functionalization offers new opportunities in drug discovery. (n.d.). ResearchGate. [Link]

-

Brambilla, A., et al. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Late-stage C–H functionalization via chalcogen and pnictogen salts. (n.d.). RSC Publishing. [Link]

-

Electrochemical Late-Stage Functionalization. (2023). Chemical Reviews. [Link]

-

Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ResearchGate. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.. [Link]

-

L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. (n.d.). Heavy Water Board. [Link]

-

Davies, J., et al. (n.d.). Photoredox-Catalyzed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]

-

Wang, D., et al. (2023). Ketones from aldehydes via alkyl C(sp3)-H functionalization under photoredox cooperative NHC/palladium catalysis. Nature Communications. [Link]

-

Photoredox Catalysis in C H Bond Functionalization. (n.d.). ResearchGate. [Link]

-

Liu, Y., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

-

He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry. [Link]

-

How can I figure out the percentage of deuterium incorporation in product?. (2014). ResearchGate. [Link]

- Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Google Scholar.

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Wang, M., et al. (n.d.). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications. [Link]

-

Late-stage functionalization and preparation of deuterated drugs a... (n.d.). ResearchGate. [Link]

-

Noble, A., & MacMillan, D. W. C. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews. [Link]

-

Ling, L. S., et al. (n.d.). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of 4-(benzyloxy)benzaldehydes. Reagents and condition: (i) K2CO3, DMF, reflux, 6 h. (n.d.). ResearchGate. [Link]

-

Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis. (n.d.). The 85th Meeting of the Israel Chemical Society. [Link]

- US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (n.d.).

-

Decarbonylative Multi-Deuteration of Aldehydes via Sequential Polar and Radical Pathways. (n.d.). ChemRxiv. [Link]

-

10.3: Alpha Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Stability of 4-benzyloxybenzaldehyde-alpha-d1 in basic conditions

Technical Support Center: Stability of 4-Benzyloxybenzaldehyde- -

Topic: Stability & Reactivity in Basic Conditions

Product Identity: 4-Benzyloxybenzaldehyde-

Part 1: Executive Summary & Core Stability Profile

The Bottom Line:

4-Benzyloxybenzaldehyde-

Contrary to common concerns about "washing out" the deuterium label, the primary risk in base is not H/D exchange with the solvent. The dominant failure mode is the Cannizzaro Reaction , which irreversibly consumes the aldehyde. However, your specific molecule possesses two intrinsic "brakes" that retard this degradation compared to non-deuterated benzaldehyde:

-

Electronic Deactivation: The 4-benzyloxy group is a strong electron-donating group (EDG), which reduces the electrophilicity of the carbonyl carbon, significantly slowing the initial nucleophilic attack by hydroxide.

-

Kinetic Isotope Effect (KIE): The rate-determining step of the Cannizzaro reaction involves the breaking of the formyl C-D bond. The stronger C-D bond (Primary KIE

) further decelerates the decomposition.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My starting material is disappearing in 1N NaOH, but I don't see any protonated benzaldehyde."

Diagnosis: You are observing the Cannizzaro Disproportionation , not H/D exchange.

Mechanism:

In the absence of enolizable protons (alpha-carbons with hydrogens), aromatic aldehydes in strong base undergo a redox disproportionation.[1] Two molecules of your deuterated aldehyde react to form one molecule of 4-benzyloxybenzoic acid and one molecule of 4-benzyloxybenzyl alcohol-

-

Why you don't see H-benzaldehyde: The deuterium atom is not exchanging with the solvent protons (

). Instead, the formyl deuterium is transferred as a deuteride ( -

The Result: You lose your starting material, and the deuterium ends up trapped in the alcohol product.

Solution:

-

Switch Bases: If possible, use non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g.,

, -

Reduce Concentration: The Cannizzaro reaction is second-order with respect to the aldehyde. Diluting the reaction mixture will exponentially decrease the rate of decomposition.

Issue 2: "Can I use this aldehyde in a base-catalyzed Aldol or Knoevenagel condensation?"

Answer: Yes , but with specific kinetic controls.

Expert Insight:

Since 4-benzyloxybenzaldehyde-

Protocol for Success:

-

Pre-form the Enolate: Do not mix the aldehyde, the partner, and the base all at once. Treat your nucleophile (ketone/ester) with the base (e.g., LDA, LiHMDS, or NaOEt) first to form the enolate quantitatively.

-

Add Aldehyde Second: Add the 4-benzyloxybenzaldehyde-

-

Issue 3: "Will the 4-benzyloxy ether group survive the base?"

Answer: Yes. Benzyl ethers are exceptionally stable to basic hydrolysis. Unlike esters or amides, the ether linkage will not cleave even in refluxing concentrated NaOH. The benzyloxy moiety is a robust protecting group in this context.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the stable state and the Cannizzaro degradation pathway, highlighting the Deuterium transfer.

Figure 1: Mechanistic pathway of degradation in strong base. Note that the deuterium is not lost to solvent but transferred to the alcohol product.

Part 4: Experimental Protocols & Monitoring

Stability Monitoring Assay (NMR)

To validate the stability of your specific lot under your specific reaction conditions, perform this micro-scale assay before committing the bulk material.

Materials:

-

Solvent:

or -

Base: The exact base you intend to use (e.g., NaOH,

). -

Internal Standard: 1,3,5-Trimethoxybenzene (inert in base).

Procedure:

-

Dissolve 10 mg of 4-benzyloxybenzaldehyde-

- -

Acquire a T0 (Time Zero)

-NMR .-

Target Signal: Look for the aromatic protons ortho to the carbonyl (~7.8 ppm).

-

Verify Label: Ensure the aldehyde proton signal (~9.8 ppm) is absent (indicating >98% D-incorporation).

-

-

Add the base (stoichiometric equivalent to your reaction conditions).

-

Acquire spectra at T=1h and T=24h .

Interpretation:

| Observation | Diagnosis | Action |

|---|---|---|

| New peak at ~9.8 ppm (s) | H/D Exchange (Rare) | Solvent is donating protons. Switch to deuterated solvent or anhydrous conditions. |

| New peaks at ~4.5 ppm (s) & ~7.9 ppm | Cannizzaro Reaction | Base is too strong. Switch to mild carbonate or lower temperature. |

| No change in integrals | Stable | Proceed with bulk reaction. |

Recommended Storage Conditions

-

Atmosphere: Argon or Nitrogen (prevents autoxidation to benzoic acid, which is accelerated by light).

-

Temperature:

(Long term) or -

Container: Amber glass (protects from UV-induced radical pathways).

References

-

Cannizzaro Reaction Mechanism & Isotope Effects: Swain, C. G., Powell, A. L., Sheppard, W. A., & Morgan, C. R. (1979). Mechanism of the Cannizzaro reaction. Journal of the American Chemical Society, 101(13), 3576–3583.

-

Deuterium Kinetic Isotope Effects (Primary KIE): Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743.

-

Stability of Benzaldehyde Derivatives (EDG Effects): ChemicalBook. (2025). 4-Benzyloxybenzaldehyde Chemical Properties and Stability Data.

-

Biological Activity & Stability of Deuterated Benzaldehydes: Pettersen, E. O., Larsen, R. O., Børretzen, B., et al. (1991). Increased effect of benzaldehyde by exchanging the hydrogen in the formyl group with deuterium.[2] Anticancer Research, 11(1), 369-373.[2]

Avoiding racemization/exchange of alpha-deuterium in aqueous solvents

Topic: Preventing Alpha-Deuterium Racemization & Exchange

Role: Senior Application Scientist Status: System Active

Welcome to the Deuterium Stability Center